3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFN3OS/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJMCDLCXHZPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The foundational step in synthesizing the 1,3,4-thiadiazole ring involves the reaction of thiosemicarbazide with a carboxylic acid derivative. For 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, this is achieved by treating thiosemicarbazide with 4-fluorobenzoic acid in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds via intermediate formation of a thioamide, followed by intramolecular dehydration to yield the thiadiazole ring.
Reaction Conditions:
- Solvent: Anhydrous dichloromethane (DCM)
- Temperature: Reflux at 40°C for 6–8 hours
- Yield: 68–72%
Alternative Route: Hydrazine Carbothioamide Intermediate
An alternative methodology employs hydrazine carbothioamide, derived from the reaction of hydrazine hydrate with carbon disulfide (CS₂), as the starting material. Condensation with 4-fluorobenzaldehyde under acidic conditions (HCl) generates a Schiff base, which undergoes oxidative cyclization using iodine (I₂) to form the thiadiazole ring.
Key Advantages:
- Higher functional group tolerance compared to POCl₃-mediated routes
- Scalability to multigram quantities without significant yield drop
Regioselective Bromination at the Meta Position
Electrophilic Aromatic Substitution
Bromination of the benzamide precursor is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid catalyst. The meta selectivity arises from the electron-withdrawing effect of the amide group, which directs electrophilic attack to the third position of the benzene ring.
Reaction Setup:
- Solvent: Glacial acetic acid
- Temperature: 60°C for 4 hours
- Yield: 75–78%
Alternative Brominating Agents
To circumvent handling elemental bromine, N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) has been employed. This method offers improved safety and comparable regioselectivity, albeit with slightly lower yields (70–73%).
Purification and Analytical Validation
Chromatographic Techniques
Crude product purification is performed via flash chromatography using silica gel (60–120 mesh) and a hexane-ethyl acetate gradient (7:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), 4.12 (s, 1H, thiadiazole-CH).
- LC-MS (ESI+): m/z 453.02 [M+H]⁺, confirming molecular weight.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the dominant preparation methods:
| Methodology | Thiadiazole Formation Yield | Amidation Yield | Bromination Yield | Total Yield |
|---|---|---|---|---|
| POCl₃-mediated cyclization | 68% | 85% | 75% | 43.4% |
| I₂ oxidative cyclization | 72% | 88% | 78% | 49.3% |
| Microwave-assisted amidation | 70% | 84% | 73% | 43.1% |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Thiadiazole Formation
During cyclization, over-dehydration may lead to thiadiazoline byproducts. This is mitigated by maintaining strict temperature control (<45°C) and using molecular sieves to absorb water.
Epimerization During Amidation
The basic conditions of carbodiimide coupling can induce racemization at stereocenters. However, this is irrelevant for the target compound due to its achiral structure.
Industrial-Scale Considerations
Solvent Recovery Systems
Large-scale synthesis employs distillation units to recover THF and DCM, reducing costs by 22–25%.
Waste Stream Management
Bromination byproducts (HBr gas) are neutralized using NaOH scrubbers, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is its role as an anticancer agent. Studies have shown that derivatives of thiadiazole compounds exhibit notable anticancer properties.
Case Study: In Vitro and In Vivo Efficacy
A study highlighted the efficacy of thiadiazole derivatives in inhibiting the growth of various cancer cell lines. Specifically, this compound demonstrated significant cytotoxic effects against lymphoma B P493 cells at a concentration of 20 μM. Additionally, it was effective in reducing tumor growth in mouse xenograft models .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Lymphoma B P493 | 20 | Significant growth inhibition |
| Human myeloid leukemia | Varies | Induction of apoptosis |
| Melanoma SK-MEL-1 | Varies | Decreased viability |
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety possess antimicrobial properties. The compound was tested for antibacterial activity against various pathogens.
Case Study: Antibacterial Screening
In a recent study, several thiadiazole derivatives were screened for their antibacterial properties. The results indicated that this compound exhibited significant activity against common bacterial strains, suggesting its potential use as an antibacterial agent .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Pseudomonas aeruginosa | 25 μg/mL |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets.
Case Study: Estrogen Receptor Targeting
In silico molecular docking studies have indicated that this compound can effectively bind to estrogen receptors, making it a candidate for further investigation in breast cancer therapies. The binding affinity was comparable to known inhibitors, suggesting its potential as a therapeutic agent .
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Estrogen Receptor | -9.5 |
| Protein Kinase | -8.7 |
Mechanistic Insights
The mechanisms underlying the anticancer and antimicrobial activities of this compound are under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate their activity and influence cellular signaling pathways.
Disrupting Cellular Processes: Interfering with key cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other thiadiazole derivatives, such as:
- 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 3-bromo-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 3-bromo-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Overview
3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, along with its mechanism of action and comparisons with similar compounds.
- IUPAC Name: this compound
- Molecular Formula: C17H14BrFN4OS
- Molecular Weight: 394.34 g/mol
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of various thiadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the bromine and fluorine substituents in this compound enhances its interaction with microbial targets, leading to increased antimicrobial potency .
Anticancer Properties
The compound has also been studied for its anticancer potential. In vitro studies demonstrated that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways. The compound's ability to disrupt cellular processes contributes to its effectiveness against cancer cells .
Antiviral Activity
Thiadiazole derivatives have shown promise as antiviral agents. The compound’s structural characteristics allow it to inhibit viral replication mechanisms. For instance, it has been tested against viruses like the Hepatitis C virus (HCV), demonstrating significant inhibitory effects on viral RNA polymerase activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound binds to enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Apoptosis Induction: It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Viral Interaction: The compound interferes with viral replication by inhibiting key enzymes necessary for viral life cycles.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-bromo-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | Structure | Moderate antimicrobial and anticancer | Similar structure but different substituents affect activity |
| 5-(4-fluorophenyl)-1,3,4-thiadiazole | Structure | Antiviral activity | Lacks the benzamide group which may enhance bioactivity |
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .
Study on Antimicrobial Efficacy
In a comparative study against common pathogens, this compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, indicating strong antibacterial properties. The study suggests that the bromine atom plays a crucial role in enhancing the compound's interaction with bacterial cell walls .
Q & A
Q. What are the recommended synthetic routes for 3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis involves two key steps:
Thiadiazole ring formation : React thiosemicarbazide with 4-fluorobenzoic acid under acidic conditions (e.g., HCl/ethanol) to generate the 1,3,4-thiadiazole core .
Benzamide coupling : Introduce the 3-bromobenzoyl group via nucleophilic acyl substitution using 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization : Use anhydrous solvents (e.g., DCM) and inert atmospheres to minimize hydrolysis. Monitor reaction progress via TLC and purify via recrystallization (ethanol/water) for ≥95% purity .
Q. Which analytical techniques are most reliable for structural characterization?
- Techniques :
- X-ray crystallography (using SHELX software for refinement) resolves 3D conformation and intermolecular interactions .
- NMR spectroscopy (1H/13C) confirms substitution patterns, particularly the fluorophenyl and bromobenzamide moieties .
- Mass spectrometry validates molecular weight (MW: 378.24 g/mol) .
Q. What preliminary biological activities have been reported, and what assay protocols are used?
- Activities :
- Anticancer : IC50 values against HeLa cells (e.g., 12.3 μM) via MTT assays. Mechanism involves caspase-3/7 activation and G2/M cell cycle arrest .
- Antimicrobial : MIC of 8 μg/mL against S. aureus in broth microdilution assays .
- Assay Design : Include positive controls (e.g., doxorubicin for anticancer, ampicillin for antimicrobial) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Approach :
- Replicate studies under standardized conditions (e.g., cell line passage number, serum concentration) .
- Orthogonal assays : Validate apoptosis via Annexin V/PI staining alongside caspase activity assays .
- Dose-response curves : Use 8–10 concentration points to assess potency variability .
Q. What strategies improve pharmacokinetic profiles for in vivo studies?
- Modifications :
- Lipophilicity adjustment : Replace bromine with polar groups (e.g., -OH) to enhance solubility (logP reduction from 3.2 to 2.1) .
- Prodrug design : Introduce ester moieties for controlled metabolic activation .
- In vivo validation : Use LC-MS/MS to monitor plasma half-life and tissue distribution in rodent models .
Q. How do computational methods elucidate the mechanism of action?
- Tools :
- Molecular docking : Predict binding to caspase-3 (PDB: 3DEI) with a docking score of −9.2 kcal/mol .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Validation : Correlate computational results with mutagenesis studies (e.g., alanine scanning at predicted binding sites) .
Q. What challenges arise in SAR studies for this compound?
- Key Issues :
- Synthetic complexity : Bromine substitution limits regioselectivity in nucleophilic reactions .
- Bioactivity trade-offs : Fluorophenyl enhances target affinity but reduces metabolic stability .
- Solutions : Use parallel synthesis to generate derivatives (e.g., chloro, nitro substituents) and high-throughput screening .
Q. How to address stability issues under experimental conditions?
- Degradation Analysis :
- Photostability : Expose to UV light (300–400 nm) and monitor decomposition via HPLC .
- pH sensitivity : Test solubility and stability in PBS (pH 7.4 vs. 5.0) to simulate physiological and lysosomal environments .
- Mitigation : Use light-protected vials and buffer stabilizers (e.g., 0.1% BSA) in bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
